molecular formula C18H16F2N2O2S2 B2494431 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 894005-40-4

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2494431
CAS No.: 894005-40-4
M. Wt: 394.45
InChI Key: CSQASCUAZBSMSF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorinated aromatic rings are introduced through electrophilic aromatic substitution reactions, often using reagents such as N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the aromatic rings or the thiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and thiazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic sulfonamides and thiazole derivatives. Examples include:

  • 4-fluorobenzenesulfonamide
  • 2-(4-fluorophenyl)-4-methylthiazole

Uniqueness

What sets 4-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide apart is the combination of its structural features, which confer unique chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, while the thiazole ring provides a versatile platform for further functionalization .

Properties

IUPAC Name

4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-2-4-14(19)5-3-13)10-11-21-26(23,24)16-8-6-15(20)7-9-16/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQASCUAZBSMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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